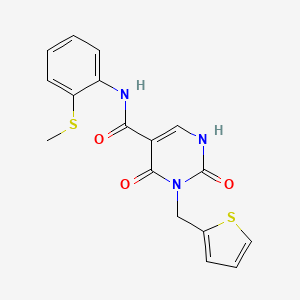

N-(2-(甲硫基)苯基)-2,4-二氧代-3-(噻吩-2-基甲基)-1,2,3,4-四氢嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(methylthio)phenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene-based analogs have been of interest to many scientists as they are potential biologically active compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring containing one sulfur atom . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis

Thiophene derivatives are known for their variety of properties and applications. They play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

有机合成中的催化作用

硫酸氢钠已被用作催化剂,通过三组分反应合成 N,4-二芳基-6-甲基-1-甲基(苯基)-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺。该过程展示了该化合物在促进中等至高产率的杂环化合物中的作用,突出了其在有机合成和潜在药物应用中的重要性 (Gein, Zamaraeva, & Dmitriev, 2018)。

杂环化学和药物设计

已经探索了新的 1,2,3,4-四氢嘧啶-2-硫酮及其衍生物的合成,使用关键中间体来生成具有潜在药用特性的新结构。这强调了该化合物在开发新治疗剂中的用途,利用其杂环骨架进行药物设计 (Fadda, Bondock, Khalil, & Tawfik, 2013)。

合成和药物化学

该化合物一直是四氢嘧啶 (THPM) 衍生物合成的重点,强调了其在药物应用中的重要性。这些杂环化合物中硫基的存在在药物化学中起着至关重要的作用,为开发具有各种生物学特性的合成药物提供了一个多功能平台 (Gülten, Gezer, & Gündoğan, 2019)。

高级糖基化终产物研究

在有机和药物化学的更广泛背景下,N-(2-(甲硫基)苯基)-2,4-二氧代-3-(噻吩-2-基甲基)-1,2,3,4-四氢嘧啶-5-甲酰胺等化合物有助于了解高级糖基化终产物 (AGE)。这些研究对于探索 AGE 在糖尿病和神经退行性疾病中的影响至关重要,尽管尚未发现关于该特定化合物在 AGE 背景下的直接研究 (Nemet, Varga-Defterdarović, & Turk, 2006)。

抗菌活性研究

该化合物的衍生物显示出显着的抗菌活性,表明其作为开发新型抗菌剂的支架的潜力。研究的这一方面强调了杂环化合物在解决抗生素耐药性和设计新的治疗策略中的重要性 (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)。

作用机制

Thiophene Derivatives

The compound contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Suzuki–Miyaura Coupling

The compound might be synthesized using the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

未来方向

Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-(2-methylsulfanylphenyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-24-14-7-3-2-6-13(14)19-15(21)12-9-18-17(23)20(16(12)22)10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,18,23)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHRTHOGWXMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535743.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)